Welcome to the BenchChem Online Store!
molecular formula C7H12ClNO3 B8620691 Methyl 2-(2-chloroacetamido)-2-methylpropanoate

Methyl 2-(2-chloroacetamido)-2-methylpropanoate

Cat. No. B8620691
M. Wt: 193.63 g/mol
InChI Key: MCECMUYQDDOTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09248117B2

Procedure details

A solution of methyl 2-(2-chloroacetamido)-2-methylpropanoate (2.5 g, 13 mmol), ethanolamine (1.3 g, 21.3 mmol), and N,N-diisopropylethylamine (4.0 mL, 23 mmol) in 250 mL of anhydrous tetrahydrofuran was heated at reflux temperature for 24 hours. The mixture was concentrated to a residue in vacuo and dissolved in ethanol (approximately 300 mL). The mixture was heated in a sealed tube at 155° C. for 24 hours then concentrated to a crude residue and purified by column chromatography (5 to 12% methanol in dichloromethane) to give the title compound as a white solid (1.03 g, 5.5 mmol, 42%). 1H NMR (DMSO-d6, 400 MHz) δ 1.30 (s, 6H), 3.32-3.35 (t, J=5.7, 2H), 3.48-3.53 (q, J=5.7, 2H) 4.02 (s, 2H), 4.75-4.77 (t, J=5.4 Hz, 1H). LRMS (ESI/APCI) m/z 187 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]([CH3:12])([CH3:11])[C:7]([O:9]C)=O)=[O:4].[CH2:13]([CH2:15][NH2:16])[OH:14].C(N(CC)C(C)C)(C)C>O1CCCC1>[OH:14][CH2:13][CH2:15][N:16]1[CH2:2][C:3](=[O:4])[NH:5][C:6]([CH3:12])([CH3:11])[C:7]1=[O:9]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCC(=O)NC(C(=O)OC)(C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a residue in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol (approximately 300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to a crude residue
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (5 to 12% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(C(NC(C1)=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.5 mmol
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.